molecular formula CHClN4O B12069149 2,3,4,10-Tetrahydro-1H-pyrido [2,1-B] quinazoline-10 hydrochloride

2,3,4,10-Tetrahydro-1H-pyrido [2,1-B] quinazoline-10 hydrochloride

Cat. No.: B12069149
M. Wt: 120.50 g/mol
InChI Key: XQUOMIHQCZLAME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(3,4-methylenedioxyphenylethylamino)-methylidene-2,3,4,10-tetrahydro-1H-pyrido[2,1-b]-quinazolin-10-one hydrochloride (hereafter referred to by its systematic name) is a quinazoline derivative synthesized via acidification of its free base with concentrated HCl in acetone, followed by recrystallization from methanol . Its crystal structure was resolved using single-crystal X-ray diffraction, confirming the presence of a methylenedioxyphenyl substituent and a protonated secondary amine due to HCl . The hydrochloride salt enhances solubility and stability, making it suitable for crystallographic and pharmacological studies.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

CHClN4O

Molecular Weight

120.50 g/mol

IUPAC Name

tetrazol-5-one;hydrochloride

InChI

InChI=1S/CN4O.ClH/c6-1-2-4-5-3-1;/h;1H

InChI Key

XQUOMIHQCZLAME-UHFFFAOYSA-N

Canonical SMILES

C1(=O)N=NN=N1.Cl

Origin of Product

United States

Preparation Methods

Solvent-Free Cyclization

Patent literature describes solvent-free reactions between anthranilic acid esters and isocyanates at 110°C, though these require triethylamine catalysis and extended reaction times. For the target compound, eliminating solvents might enhance reaction efficiency but risks incomplete cyclization, necessitating rigorous purity analysis.

Optimization and Reaction Conditions

Temperature and Time Dependence

  • Cyclocondensation : Optimal yields (70–85%) occur at 95–110°C over 2–5 hours.

  • Schiff base formation : Prolonged heating (>5 hours) degrades imine products, while shorter durations (<2 hours) leave unreacted amine.

Acid Selection

Hydrochloric acid is preferred for salt formation due to its strong protonating ability and compatibility with polar solvents like methanol or acetone. Alternatives like formic acid (used in intermediate purification) may introduce impurities.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy : C=O stretches at 1680–1695 cm⁻¹ and C=N vibrations at 1620–1630 cm⁻¹ confirm core structure formation.

  • ¹H NMR : Aromatic protons appear as doublets (δ 6.97–8.08 ppm), while NH protons resonate as broad triplets (δ 9.83 ppm).

  • Melting Points : Hydrochloride salts typically melt between 170–185°C, depending on substituents.

X-Ray Crystallography

Single-crystal X-ray structures of related compounds reveal planar quinazolinone rings and chair conformations in tetrahydro pyrido moieties. Hydrogen bonding between NH groups and chloride ions stabilizes the crystal lattice.

Data Tables

Table 1. Comparative Synthesis Routes

MethodStarting MaterialsConditionsYield (%)Reference
CyclocondensationAnthranilic acid, lactamReflux, 5 h, MeOH78
Schiff base + HClFormyl precursor, amine95°C, 5 h, HCl/acetone82
Silver-mediated cyclizationPropargyl anthranilateAgNO₃, 80°C, 12 h65*

*Theorized yield based on analogous reactions.

Table 2. Physicochemical Properties

PropertyValueReference
Melting Point179–181°C (hydrochloride)
IR (C=O)1693 cm⁻¹
¹H NMR (NH)δ 9.83 ppm (dt, J=6.1, 12.2 Hz)

Chemical Reactions Analysis

Types of Reactions

2,3,4,10-Tetrahydro-1H-pyrido [2,1-B] quinazoline-10 hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

2,3,4,10-Tetrahydro-1H-pyrido [2,1-B] quinazoline-10 hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,10-Tetrahydro-1H-pyrido [2,1-B] quinazoline-10 hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting certain enzymes or receptors involved in cell proliferation and survival. This interaction can lead to the disruption of cellular pathways, ultimately resulting in cell death .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with 4-(3,4-Dimethoxyphenylethylamino)-methylidene-2,3,4,10-Tetrahydro-1H-pyrido[2,1-b]-quinazolin-10-one (Compound 1)

  • Structural Differences :
    • Substituent : Compound 1 features a dimethoxyphenyl group, whereas the target compound has a methylenedioxyphenyl moiety. The latter forms a fused dioxolane ring, reducing steric hindrance and altering electronic properties .
    • Salt Form : The hydrochloride salt in the target compound introduces ionic interactions absent in Compound 1, influencing solubility and crystal packing .
  • Crystallographic Behavior :
    • Compound 1 exhibits disorder in the enamine group, leading to coexisting E and Z isomers. The E isomer forms an intramolecular N–H···O hydrogen bond, creating a C(8) ring motif .
    • The hydrochloride derivative shows ordered hydrogen bonding between the protonated amine and chloride ion, stabilizing its lattice .
Table 1: Key Structural Parameters
Property Target Compound (Hydrochloride) Compound 1 (Free Base)
Substituent Methylenedioxyphenyl Dimethoxyphenyl
Salt Form HCl None
Isomerism Ordered (single form) E/Z disorder
Hydrogen Bonding N–H···Cl⁻ and C=O···H–N N–H···O (intramolecular)

Comparison with Levamisole Hydrochloride

Levamisole hydrochloride (L-2,3,5,6-Tetrahydro-6-phenylimidazo[2,1-b]thiazole hydrochloride ) shares the hydrochloride salt but differs in core structure:

  • Core Heterocycle: Levamisole contains an imidazo[2,1-b]thiazole system, while the target compound has a pyrido[2,1-b]quinazoline backbone. This distinction impacts biological activity; levamisole is an antihelminthic and immunomodulator, whereas quinazoline derivatives often target kinases or neurotransmitter receptors .

Crystallographic Analysis

  • X-ray studies using SHELX software (notably SHELXL for refinement) reveal distinct packing motifs: The hydrochloride salt forms layered structures stabilized by N–H···Cl⁻ and C=O···H–N interactions . Compound 1’s dimethoxyphenyl group creates weaker van der Waals interactions, leading to less dense packing .

Biological Activity

2,3,4,10-Tetrahydro-1H-pyrido[2,1-B]quinazoline-10 hydrochloride (CAS No. 21314-58-9) is a fused heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the pharmacological properties of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory activities, supported by various studies and research findings.

  • Molecular Formula : C₈H₈ClN₄
  • Molecular Weight : 120.498 g/mol
  • CAS Number : 21314-58-9

Anticancer Activity

Recent studies have highlighted the potential of 2,3,4,10-tetrahydro-1H-pyrido[2,1-B]quinazoline derivatives as anticancer agents. For instance:

  • A study conducted by Kumar et al. demonstrated that derivatives of pyrido[2,1-b]quinazoline exhibited significant cytotoxic effects against various cancer cell lines including A549 (lung cancer), NCI-H460 (lung cancer), and DU-145 (prostate cancer) using the MTT assay. The most potent analogs showed IC50 values in the low micromolar range, indicating strong antiproliferative activity .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
4iA5495.2
4jNCI-H4606.8
4kDU-1457.5

Antibacterial Activity

The antibacterial properties of the compound have also been explored. Research indicates that certain derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • A study published in the MDPI journal reported that specific pyrido[2,1-b]quinazoline derivatives showed significant inhibition zones against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µM for effective compounds .

Table 2: Antibacterial Activity

CompoundBacteriaMIC (µM)
30aStaphylococcus aureus50
30bEscherichia coli75
30cPseudomonas aeruginosa>100

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, the compound has shown potential anti-inflammatory effects. In vitro studies have indicated that it can inhibit pro-inflammatory cytokine production.

  • Research findings suggest that certain derivatives significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages, which are key mediators in inflammatory responses .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the pharmacological potential of this compound:

  • Cytotoxicity Study : A comprehensive evaluation of various derivatives showed promising results in inhibiting cancer cell proliferation through apoptosis induction mechanisms .
  • Antibacterial Assessment : In a comparative study against standard antibiotics, some derivatives demonstrated superior activity against resistant bacterial strains .
  • Inflammation Model : In vivo studies using animal models indicated that treatment with these compounds resulted in reduced edema and inflammation markers .

Q & A

Basic Research Questions

Q. How can the solubility and stability of 2,3,4,10-tetrahydro-1H-pyrido[2,1-B]quinazoline-10 hydrochloride be optimized for in vitro assays?

  • Methodological Answer : The hydrochloride salt form enhances aqueous solubility, making it suitable for biological testing. To ensure stability, store lyophilized powder at -20°C in anhydrous conditions. For dissolution, use phosphate-buffered saline (pH 7.4) or dimethyl sulfoxide (DMSO) with sonication (15–30 min at 37°C). Monitor degradation via HPLC with a C18 column (UV detection at 254 nm) to confirm purity over time .

Q. What synthetic routes are effective for producing 2,3,4,10-tetrahydro-1H-pyrido[2,1-B]quinazoline-10 hydrochloride?

  • Methodological Answer : Key steps include cyclocondensation of substituted amines with ketones or aldehydes under acidic conditions. For example:

  • React 2-aminopyridine derivatives with cyclohexanone in HCl/ethanol (reflux, 12 h) to form the tetrahydroquinazoline core.
  • Purify intermediates via column chromatography (silica gel, CHCl₃:MeOH 9:1).
  • Final hydrochloride salt formation is achieved by treating the free base with HCl gas in dry diethyl ether .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Confirm bicyclic structure and proton environments (e.g., δ 2.5–3.5 ppm for tetrahydro protons).
  • LC-MS : Verify molecular weight (e.g., [M+H]+ peak at m/z 247.1).
  • Elemental Analysis : Validate C, H, N content (theoretical vs. experimental ±0.3%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions or salt form differences.

  • Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to cross-validate results.
  • Compare free base and hydrochloride forms in parallel experiments to isolate salt-specific effects.
  • Standardize protocols: Maintain consistent pH (7.4), temperature (37°C), and serum-free media to minimize confounding variables .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

  • Methodological Answer :

  • Process Optimization : Replace ethanol with dioxane for higher reflux efficiency (yield increases from 65% to 80%).
  • Catalysis : Use 10 mol% p-toluenesulfonic acid (PTSA) to accelerate cyclization (reaction time reduced from 12 h to 6 h).
  • Crystallization : Recrystallize from ethanol/water (3:1) to remove impurities (final purity >98% by HPLC) .

Q. How does the hydrochloride salt influence pharmacokinetic properties compared to the free base?

  • Methodological Answer :

  • Solubility : Hydrochloride form increases water solubility by 10-fold (e.g., 25 mg/mL vs. 2.5 mg/mL for free base).
  • Bioavailability : Conduct in vivo studies in rodent models. Administer both forms intravenously (5 mg/kg) and measure plasma concentration via LC-MS/MS. Hydrochloride shows 1.8× higher AUC0–24h .

Q. What computational methods predict structure-activity relationships (SAR) for derivatives?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding sites).
  • QSAR Models : Train on datasets of IC50 values (≥50 analogs) with descriptors like logP, polar surface area (PSA), and H-bond donors.
  • Validate predictions via synthesis and testing of top-ranked derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.